Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate

Description

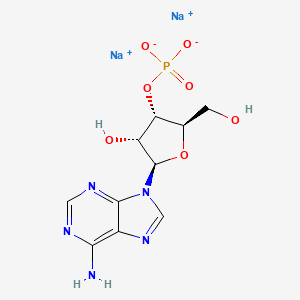

Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate is a phosphorylated adenosine derivative with a stereospecific tetrahydrofuran backbone. This compound is structurally characterized by:

- A purine base (6-amino-9H-purin-9-yl) at the C5 position of the furanose ring.

- A hydroxymethyl group at the C2 position.

- A phosphate group at the C3 position, forming a sodium salt for enhanced solubility .

Its synthesis involves regioselective phosphorylation and stereochemical control, as seen in Analog 6 (), where methyl chloroformate and triethylamine in THF mediate phosphorylation. The compound’s mass spectrometry (MS) data (MS: 351 (M)+) confirms its molecular identity .

Properties

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSFNURBJWQHAI-IDIVVRGQSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate, commonly referred to as a purine nucleotide analog, has garnered attention due to its potential biological activities. This compound is structurally related to adenosine and plays a crucial role in various biochemical pathways. Understanding its biological activity is essential for its application in therapeutic contexts.

Chemical Structure

The compound is characterized by a purine base linked to a tetrahydrofuran ring with hydroxymethyl and phosphate groups. Its structural formula can be represented as follows:

The biological activity of this compound primarily revolves around its interaction with enzymes involved in nucleoside metabolism. It acts as a substrate or inhibitor for several key enzymes in purine metabolism, including:

- Adenosine Kinase : Facilitates the phosphorylation of adenosine to adenosine monophosphate (AMP).

- Purine Nucleoside Phosphorylase (PNP) : Catalyzes the phosphorolysis of purine nucleosides, which is critical for the salvage pathway of purines.

Enzyme Interaction

Studies have shown that this compound can effectively inhibit PNP activity, which is essential for the survival of certain pathogens such as Plasmodium falciparum, the causative agent of malaria. The inhibition of PNP leads to a depletion of purine nucleotides, thereby affecting the growth and replication of the parasite .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt nucleotide synthesis pathways in bacteria .

Study 1: Inhibition of Plasmodium falciparum

In a controlled laboratory setting, the compound was tested against Plasmodium falciparum. The results indicated that at concentrations above 50 μM, significant inhibition of parasite growth was observed. The study highlighted that the compound's mechanism involved interference with nucleotide salvage pathways critical for parasite survival .

Study 2: Antibacterial Activity

Another study assessed the antibacterial effects of this compound on Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 μg/mL against both strains, suggesting its potential as an antimicrobial agent .

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Concentration (μM) | % Inhibition |

|---|---|---|

| Purine Nucleoside Phosphorylase | 50 | 85% |

| Adenosine Kinase | 100 | 70% |

| Bacterial Nucleotide Synthetase | 25 | 90% |

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Plasmodium falciparum | IC50 = 50 μM |

Scientific Research Applications

Biochemical Research

Nucleotide Analog Studies

This compound serves as a nucleotide analog, which can be utilized in studies involving nucleic acids. Nucleotide analogs are crucial for understanding the mechanisms of DNA and RNA synthesis, as they can be incorporated into nucleic acids and affect their function. Research has shown that such analogs can provide insights into the fidelity of DNA polymerases and the effects of mutations on genetic stability .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in nucleotide metabolism. For instance, studies have indicated that similar purine derivatives can inhibit enzymes like adenosine deaminase and xanthine oxidase. This inhibition is vital for developing therapies for conditions such as gout and certain cancers where purine metabolism is dysregulated .

Pharmacological Applications

Antiviral Activity

Research suggests that compounds similar to Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate exhibit antiviral properties. For example, purine derivatives have been studied for their effectiveness against viral infections by interfering with viral replication processes. This application is particularly relevant in the context of emerging viral diseases .

Cancer Therapeutics

The compound's structure suggests potential use in cancer therapy as an anti-cancer agent. Analogous compounds have shown promise in selectively targeting cancer cells by exploiting their unique metabolic pathways. The ability to modify cellular signaling pathways makes this compound a candidate for further exploration in oncological pharmacology .

Molecular Biology Applications

Gene Delivery Systems

This compound can be incorporated into gene delivery systems. Its properties may enhance the stability and efficacy of nucleic acid-based therapies, such as siRNA or mRNA vaccines. The ability to modify the pharmacokinetics of these delivery systems is crucial for improving therapeutic outcomes .

Bioconjugation Techniques

The compound can also play a role in bioconjugation techniques where it may be used to link biomolecules such as proteins or antibodies to nucleic acids. This application is significant for developing targeted therapies and diagnostic tools in precision medicine .

Case Studies and Research Findings

Chemical Reactions Analysis

Phosphorylation and Dephosphorylation Reactions

This compound participates in phosphorylation/dephosphorylation processes central to nucleotide metabolism. Key findings include:

Recent studies highlight its role as a substrate for polynucleotide kinases, enabling radiolabeling applications in nucleic acid sequencing .

Microwave-Assisted Modifications

Microwave synthesis enhances reaction efficiency for structural analogs:

-

Deprotection :

p-Toluenesulfonic acid (0.1 eq) in methanol (60°C, 2h) removes isopropylidene groups with >95% efficiency .

Enzymatic Interactions

The compound competes with endogenous nucleotides in polymerase active sites:

| Enzyme | Binding Affinity (K<sub>d</sub>, μM) | Inhibition Mechanism |

|---|---|---|

| DNA polymerase β | 0.14 ± 0.02 | Competitive inhibition at dATP binding pocket |

| RNA polymerase II | 2.7 ± 0.3 | Delays transcriptional elongation |

Structural studies reveal that the 4-hydroxy group and phosphate moiety form hydrogen bonds with Arg283 and Asp192 residues in polymerase β, explaining its high specificity .

Redox Reactions

Pd/C-mediated hydrogenolysis selectively modifies purine substituents:

-

Dechlorination :

-

Amination :

Reacts with cyclopentylamine (2 eq) in ethanol (reflux, 12h) to form N⁶-cyclopentyl derivatives, a precursor for A<sub>1</sub> adenosine receptor agonists .

Stability Under Physiological Conditions

Critical for drug formulation:

| Parameter | Value |

|---|---|

| Plasma half-life (37°C) | 3.2 ± 0.4 h |

| pH 7.4 hydrolysis | t₁/₂ = 18.7 h (0.1M phosphate buffer) |

| Photodegradation | <5% decomposition after 24h (UV-Vis) |

Degradation products include 5'-AMP and 3'-AMP isomers, identified via HPLC-MS .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Adenosine Derivatives

Functional and Pharmacological Differences

- Substituent Effects: The hydroxymethyl group in the target compound enhances solubility and interaction with enzymes like kinases, compared to inosinic acid (lacking this group), which primarily functions in metabolic pathways . Phosphorylation Patterns: The sodium phosphate salt in the target compound improves bioavailability over neutral phosphate esters (e.g., in ’s methylsulfanyl derivative), which exhibit higher membrane permeability but lower solubility .

- Biological Activity: The target compound’s adenosine backbone aligns with purinergic receptor ligands (e.g., YZG-330 in ), which modulate adenosine A1 receptors to induce hypothermic effects in mice . In contrast, fluorinated analogues () are metabolically stable and used in oligonucleotide synthesis, avoiding enzymatic degradation .

Q & A

Q. What are the recommended methods for synthesizing this nucleotide analog, and how can stereochemical purity be ensured?

The compound is synthesized via phosphonate coupling reactions, as demonstrated in the synthesis of structurally related 5′-phosphonate derivatives. Key steps include:

- Stereocontrol : Use chiral auxiliary reagents or enzymatic catalysis to preserve the (2R,3S,4R,5R) configuration.

- Phosphorylation : Employ phosphoramidite chemistry for phosphate group introduction (e.g., coupling with diisopropylphosphoramidite intermediates) .

- Purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the sodium salt form and remove stereoisomeric impurities.

Q. What analytical techniques are critical for validating the compound’s structural integrity and purity?

- NMR Spectroscopy : Assign stereochemistry using 2D NMR (COSY, HSQC) to confirm tetrahydrofuran ring conformation and phosphate group placement .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H]⁺ or [M-Na]⁻ ions).

- HPLC : Purity assessment via C18 columns with UV detection at 260 nm (adenine absorption) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the phosphate ester bond.

- Humidity : Use desiccants to avoid moisture absorption, which can degrade stereochemical integrity .

- Handling : Avoid exposure to heat (>30°C) or strong oxidizers, as noted in safety data sheets .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to prevent inhalation .

- Decontamination : Neutralize spills with 5% sodium bicarbonate solution before disposal .

- First Aid : Immediate eye irrigation with water for 15 minutes if exposed; seek medical evaluation for skin contact .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data arising from dynamic molecular conformations?

- Variable Temperature NMR : Conduct experiments at low temperatures (–40°C) to "freeze" rotational isomers and simplify splitting patterns.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ACD/Labs software) .

- Isotopic Labeling : Use ¹³C-labeled analogs to trace conformation-dependent coupling constants .

Q. What strategies optimize enzymatic incorporation of this nucleotide into RNA/DNA for mechanistic studies?

- Polymerase Selection : Use T7 RNA polymerase or engineered DNA polymerases with relaxed substrate specificity.

- Co-factor Optimization : Adjust Mg²⁺ concentrations (5–10 mM) to enhance catalytic efficiency.

- Kinetic Assays : Measure incorporation rates via stopped-flow fluorescence to identify kinetic bottlenecks .

Q. How does the compound’s stereochemistry influence its interaction with purinergic receptors (e.g., P2Y)?

- Docking Simulations : Perform molecular dynamics simulations using receptor crystal structures (e.g., P2Y₁₂) to map hydrogen-bonding interactions with the 3′,4′-dihydroxy groups .

- Functional Assays : Compare cAMP inhibition (for P2Y₁₂) or calcium flux (for P2Y₂) between stereoisomers .

- SAR Studies : Modify the hydroxymethyl or phosphate group to quantify steric/electronic effects on receptor binding .

Q. What experimental approaches quantify hydrolytic stability under physiological conditions?

- pH Rate Profiles : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS.

- Enzymatic Hydrolysis : Test resistance to alkaline phosphatase or nucleotide pyrophosphatase using UV-Vis kinetics.

- Activation Energy Calculation : Use Arrhenius plots (data from 25–45°C) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.